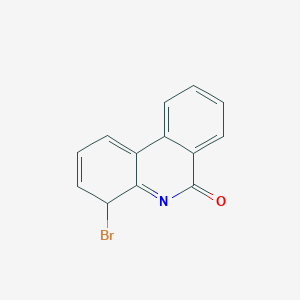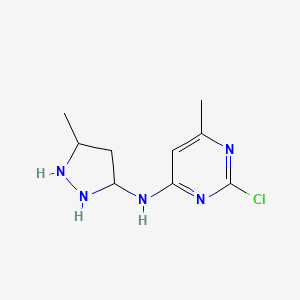
2-chloro-6-methyl-N-(5-methylpyrazolidin-3-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-methyl-N-(5-methylpyrazolidin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at position 2, a methyl group at position 6, and an N-(5-methylpyrazolidin-3-yl)amine group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-N-(5-methylpyrazolidin-3-yl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with 5-methylpyrazolidine under basic conditions. The reaction is carried out in a suitable solvent, such as dioxane, and requires the presence of a base, such as cesium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-chloro-6-methyl-N-(5-methylpyrazolidin-3-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazolidine ring can undergo oxidation to form pyrazole derivatives or reduction to form hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the pyrazolidine ring.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the pyrazolidine ring.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation Reactions: Products include pyrazole derivatives.
Reduction Reactions: Products include hydrazine derivatives.
科学的研究の応用
2-chloro-6-methyl-N-(5-methylpyrazolidin-3-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes.
Biological Research: It can be used in studies investigating the biological activity of pyrimidine derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-chloro-6-methyl-N-(5-methylpyrazolidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: A precursor in the synthesis of 2-chloro-6-methyl-N-(5-methylpyrazolidin-3-yl)pyrimidin-4-amine.
2-Amino-4-chloro-6-methylpyrimidine:
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar biological activities, particularly as kinase inhibitors.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-(5-methylpyrazolidin-3-yl)amine group enhances its potential as a kinase inhibitor and broadens its range of applications in medicinal chemistry and biological research .
特性
分子式 |
C9H14ClN5 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
2-chloro-6-methyl-N-(5-methylpyrazolidin-3-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H14ClN5/c1-5-3-7(13-9(10)11-5)12-8-4-6(2)14-15-8/h3,6,8,14-15H,4H2,1-2H3,(H,11,12,13) |
InChIキー |
MXNCYMLDGPZPNH-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NN1)NC2=NC(=NC(=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


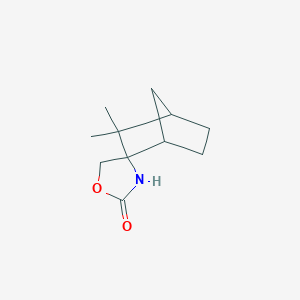
![8a-[3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12328707.png)
![carbonic acid;9-[2-[[(5S)-5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl]methoxy]propyl]purin-6-amine](/img/structure/B12328708.png)
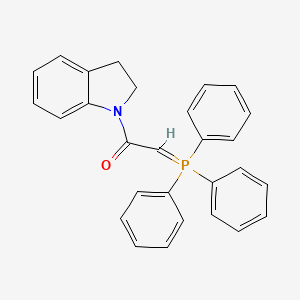
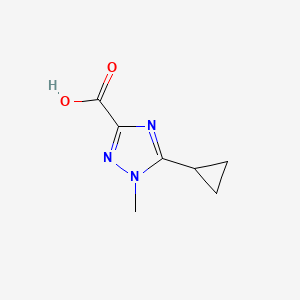
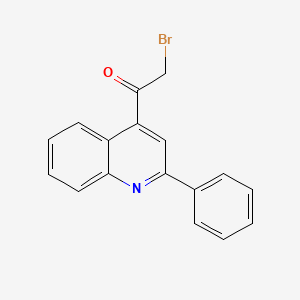
![(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylate](/img/structure/B12328724.png)
![(E)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12328731.png)
![3-Nitroimidazo[1,2-a]pyridin-7-amine](/img/structure/B12328737.png)

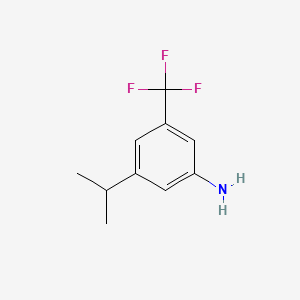

![Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate](/img/structure/B12328793.png)
